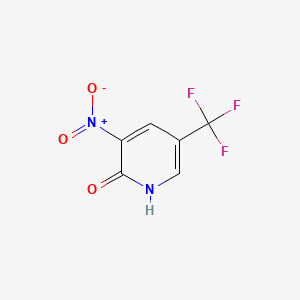

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Beschreibung

Molecular Architecture and Substituent Effects

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (C₆H₃F₃N₂O₃) features a pyridine ring substituted with three distinct functional groups: a hydroxyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly alters the electronic distribution of the aromatic system. The nitro group exerts a strong meta-directing effect (σₚₐᵣₐ = 0.78), while the trifluoromethyl group contributes both inductive (-I) and steric effects (σₚₐᵣₐ = 0.54). This electronic perturbation increases the acidity of the hydroxyl proton, with a predicted pKa of 5.89, making it more acidic than unsubstituted pyridinol derivatives.

The substituent arrangement creates a polarized π-system, as evidenced by the compound’s strong ultraviolet absorption. The trifluoromethyl group enhances lipophilicity, while the nitro and hydroxyl groups introduce hydrogen-bonding capabilities, influencing intermolecular interactions in crystalline and solution states.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remains limited, but related analogs provide insight into its structural preferences. The molecule adopts a planar conformation due to aromatic π-delocalization, with substituents oriented to minimize steric clashes. The melting point ranges from 183–190°C, consistent with strong intermolecular hydrogen bonding between hydroxyl and nitro groups.

| Property | Value | Source |

|---|---|---|

| Melting Point | 183–190°C | |

| Density | 1.61 |

Eigenschaften

IUPAC Name |

3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)3-1-4(11(13)14)5(12)10-2-3/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKHKBZLLIWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379374 | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-64-1 | |

| Record name | 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The reaction is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The mixture is then stirred at 40°C for several hours to complete the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The hydroxy and nitro groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules with desired properties. The trifluoromethyl group is particularly valuable as it enhances the lipophilicity and metabolic stability of derivatives, making them more potent in biological applications.

Table 1: Comparison of Related Compounds

| Compound Name | Key Functional Groups | Unique Features |

|---|---|---|

| 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine | Hydroxyl, amino, trifluoromethyl | Contains an amino group instead of a nitro group |

| 2-Hydroxy-5-nitro-3-(methyl)pyridine | Hydroxyl, nitro, methyl | Lacks trifluoromethyl group; more electron-rich |

The presence of both nitro and trifluoromethyl groups in this compound creates distinct electronic properties that influence its reactivity and interactions with other molecules.

Medicinal Chemistry

Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs contain fluorine atoms, and this trend is expected to grow . The incorporation of fluorine into drug designs often results in improved pharmacokinetic profiles.

In research contexts, this compound has been explored for its potential roles in drug screening and therapeutic applications. For instance, compounds derived from it have shown promise in modulating cellular pathways associated with inflammatory diseases .

Agrochemical Applications

The agricultural industry increasingly utilizes fluorinated compounds to enhance the efficacy of pesticides and herbicides. The trifluoromethyl group can significantly alter the physicochemical properties of active ingredients, improving their lipophilicity and water solubility . This modification can lead to more selective crop protection agents that minimize environmental impact while maximizing agricultural productivity.

Case Study 1: Synthesis of Fluorinated Pyridines

Research has demonstrated the successful synthesis of various fluorinated pyridine derivatives using this compound as a precursor. These derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in medicinal chemistry.

Case Study 2: Environmental Impact Studies

Studies focusing on the environmental implications of organofluorine compounds have raised awareness about their persistence and potential toxicity. Investigations into the metabolism of these compounds have shown that while they can provide benefits in agriculture and medicine, their environmental fate requires careful consideration .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP, CAS 99368-66-8)

- Structure: -OH (position 2), -NO₂ (position 5), -CF₃ (position 3).

- Properties : HNTP demonstrates strong UV absorption, μm-scale crystal formation, low background interference, and high ionization efficiency in MALDI-MS imaging. It detects 185 metabolites in rat liver tissue, outperforming common matrices like 2,5-dihydroxybenzoic acid .

- Key Difference : The nitro group’s position (3 vs. 5) significantly impacts metabolite detection efficiency. HNTP’s nitro group at position 5 may enhance resonance stabilization, improving UV absorption and ionization .

Comparison Table: Positional Isomers

Substitution Variants

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1214343-07-3)

- Structure : Methoxy (-OMe) replaces hydroxyl at position 2.

- Molecular weight increases to 222.1214 g/mol .

- Key Difference : Methoxy substitution may enhance lipophilicity, making it more suitable for organic-phase reactions or pesticide formulations .

5-(Trifluoromethyl)-3-nitro-2-aminopyridine (CAS 137234-88-9)

- Structure: Amino (-NH₂) replaces hydroxyl at position 2.

- Properties: The amino group introduces basicity and nucleophilic reactivity, enabling participation in coupling reactions (e.g., pharmaceutical intermediates) .

Comparison Table: Substitution Variants

Trifluoromethyl Pyridine Derivatives in Agrochemicals

Trifluoromethyl pyridines are critical in agrochemical design due to their metabolic stability and bioavailability . For example:

- 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine (CAS 1227606-22-5): Chlorine atoms increase electrophilicity, aiding in cross-coupling reactions for pesticide synthesis .

Comparison Table: Agrochemical Derivatives

Research Findings and Implications

- Positional Isomerism : The nitro group’s position (3 vs. 5) dramatically affects MALDI performance, as seen in HNTP’s superior metabolite detection .

- Substituent Effects : Replacing -OH with -OMe or -NH₂ alters solubility and reactivity, expanding utility in diverse fields (e.g., -OMe for pesticides, -NH₂ for pharmaceuticals) .

- Trifluoromethyl Impact : The -CF₃ group enhances metabolic stability and bioavailability, making it a staple in agrochemical design .

Biologische Aktivität

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine (HNTP) is a heterocyclic aromatic compound with the molecular formula C6H3F3N2O3. Its unique structure, characterized by a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position, imparts distinctive electronic properties that make it of interest in various biological and chemical applications. This article explores the biological activity of HNTP, focusing on its synthesis, characterization, and potential applications based on recent research findings.

Synthesis and Characterization

HNTP is synthesized primarily through the nitration of 2-hydroxy-3-(trifluoromethyl)pyridine. The reaction typically involves the introduction of a nitro group into the aromatic ring, followed by purification processes such as recrystallization. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.

- Infrared (IR) Spectroscopy : Helps identify functional groups.

- Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.

The compound appears as white crystalline solids with a melting point ranging from 158°C to 190°C depending on purity levels .

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Recent studies have identified HNTP as a novel matrix for MALDI-MS, enhancing the detection and imaging of metabolites in biological tissues. In a study involving rat liver and brain tissues, HNTP demonstrated superior capabilities compared to traditional matrices like 2,5-dihydroxybenzoic acid. Specifically, it successfully detected:

- 185 metabolites in liver tissue

- 152 metabolites in brain tissue

These findings highlight HNTP's potential in metabolomics for understanding disease mechanisms and drug interactions .

Case Study 1: Metabolite Detection

In an experimental setup using rat models, HNTP was utilized as a MALDI matrix to visualize metabolite distribution. The study revealed distinct spatial distributions of metabolites in liver and brain tissues, indicating the compound's effectiveness in biological imaging applications .

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of HNTP to explore enhanced biological activities. For example, compounds modified at the nitrogen or hydroxyl positions have been evaluated for their antibacterial properties against various pathogens. Preliminary results indicate that modifications can lead to increased potency against resistant bacterial strains .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolite Imaging | Effective as a MALDI matrix for detecting metabolites in biological tissues. |

| Antimicrobial Potential | Structural analogs show promise; further studies needed on HNTP itself. |

| Synthesis of Derivatives | Ongoing research into derivatives may yield compounds with enhanced biological activity. |

Q & A

Q. Basic

- ¹H/¹³C NMR: The nitro group deshields adjacent protons (e.g., H-4 resonance at δ 8.5–9.0 ppm). Trifluoromethyl (CF₃) causes splitting in ¹⁹F NMR (δ -60 to -65 ppm) .

- IR: Strong NO₂ asymmetric stretch near 1520 cm⁻¹ and OH stretch (if free) at 3200–3400 cm⁻¹ .

- MS: Molecular ion [M+H]⁺ with characteristic fragmentation (loss of NO₂ or CF₃ groups) .

What strategies resolve contradictions in reported reaction yields for nitro-group introduction?

Advanced

Discrepancies often arise from competing side reactions (e.g., over-nitration or ring oxidation). Mitigation strategies:

- Kinetic Control: Use low temperatures (-10°C) and stoichiometric HNO₃ to favor mono-nitration .

- Protecting Groups: Temporarily block the 2-position with a silyl group before nitration .

- Catalysis: Employ zeolites or sulfonic acid resins to enhance selectivity .

What functionalization reactions are feasible at the 2-hydroxy and 3-nitro positions?

Q. Advanced

- Hydroxy Group:

- Nitro Group:

- Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 3-amino derivatives, useful in drug discovery .

- Nucleophilic Displacement: Replace NO₂ with thiols or amines under high-temperature SNAr conditions .

How to design experiments for optimizing solvent and catalyst systems in hydroxylation?

Q. Advanced

- DoE Approach: Vary solvents (polar aprotic vs. protic), bases (NaOH vs. KOH), and catalysts (CuI vs. Pd(OAc)₂) using a factorial design .

- Key Metrics: Monitor conversion (HPLC) and purity (GC-MS). For example, aqueous NaOH/THF increases hydrolysis efficiency compared to ethanol .

How do the electron-withdrawing nitro and trifluoromethyl groups influence electrophilic substitution patterns?

Q. Advanced

- CF₃ Group: Strong -I effect deactivates the pyridine ring, directing electrophiles to the 4-position (meta to CF₃) .

- NO₂ Group: Further deactivates the ring, making C-6 less reactive. Combined effects necessitate harsh conditions for further substitution .

What stability issues arise under acidic or basic conditions, and how are they managed?

Q. Basic

- Acidic Conditions: Nitro groups may protonate, leading to decomposition. Use buffered solutions (pH 4–6) .

- Basic Conditions: Hydroxide can displace nitro groups. Avoid prolonged exposure to strong bases (e.g., >1M NaOH) .

- Storage: Keep under inert atmosphere (N₂) at -20°C to prevent hydrolysis .

What role does this compound play in medicinal chemistry research?

Q. Basic

- Drug Precursor: The nitro group is reduced to an amine for kinase inhibitor development .

- Pharmacophore: The CF₃ group enhances metabolic stability and bioavailability in lead compounds .

How to address purification challenges caused by polar byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.